Ethyl 7-iodoquinoline-3-carboxylate Ethyl 7-iodoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382461
InChI: InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10INO2
Molecular Weight: 327.12 g/mol

Ethyl 7-iodoquinoline-3-carboxylate

CAS No.:

VCID: VC20382461

Molecular Formula: C12H10INO2

Molecular Weight: 327.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-iodoquinoline-3-carboxylate -

Description

Chemical Identity

PropertyDetails
IUPAC NameEthyl 7-iodoquinoline-3-carboxylate
Molecular FormulaC12H10INO2
Molecular Weight~305.1 g/mol
CAS NumberUnique identifier available in chemical databases
StructureQuinoline ring with iodine at position 7 and an ethyl ester group at position 3

Synthesis

The synthesis of ethyl 7-iodoquinoline-3-carboxylate typically involves a multi-step organic reaction process. Key steps include:

  • Iodination: Introduction of an iodine atom at the 7th position of the quinoline ring.

  • Esterification: Formation of the ethyl ester group at the carboxylic acid site.

Critical parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity. Industrial-scale production often employs advanced techniques like continuous flow reactors to enhance efficiency.

Reactivity and Derivatives

Ethyl 7-iodoquinoline-3-carboxylate exhibits diverse reactivity due to its functional groups:

  • Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride can be used to modify its structure.

  • Substitution Reactions: The iodine atom can be replaced with other functional groups to synthesize derivatives with varying biological activities.

These derivatives may display distinct pharmacological properties, making the compound versatile for drug design.

Biological Activities

Ethyl 7-iodoquinoline-3-carboxylate is recognized for its potential biological activities, including:

  • Antimicrobial Properties: Effective against certain bacterial and fungal strains.

  • Anticancer Potential: Possible inhibition of enzymes or signaling pathways involved in tumor growth.

The quinoline ring system often interacts with biological targets such as enzymes or receptors, although specific mechanisms for this compound remain under investigation.

Applications in Research

The compound is primarily utilized in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents.

  • Pharmaceutical Research: Studying its efficacy in antimicrobial and anticancer models.

  • Chemical Synthesis: As a precursor for synthesizing novel derivatives with enhanced biological activities.

Safety Considerations

While specific safety data (e.g., boiling point, flash point) is limited, general precautions for handling iodinated organic compounds should be followed:

  • Use appropriate personal protective equipment (PPE).

  • Work in a well-ventilated area or fume hood.

  • Dispose of waste according to local regulations.

Product Name Ethyl 7-iodoquinoline-3-carboxylate
Molecular Formula C12H10INO2
Molecular Weight 327.12 g/mol
IUPAC Name ethyl 7-iodoquinoline-3-carboxylate
Standard InChI InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Standard InChIKey BNNSUVOHFMXGLS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I
PubChem Compound 71742779
Last Modified Aug 15 2024

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327.1173 g/mol